molecular formula C9H15NO3 B1524649 tert-butyl N-(2-oxocyclobutyl)carbamate CAS No. 1260817-77-3

tert-butyl N-(2-oxocyclobutyl)carbamate

Cat. No.: B1524649
CAS No.: 1260817-77-3
M. Wt: 185.22 g/mol
InChI Key: XLCYHPABMXGUFH-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-(2-oxocyclobutyl)carbamate (CAS 1260817-77-3) is a high-purity, white crystalline powder with the molecular formula C 9 H 15 NO 3 and a molecular weight of 185.22 g/mol . This compound serves as a versatile and valuable building block in advanced organic synthesis and drug discovery efforts. Applications and Research Value This compound has significant potential in several research fields. In Medicinal Chemistry , it is a key synthetic intermediate for constructing complex organic molecules and active pharmaceutical ingredients (APIs) . Its specific structure has been identified as a key intermediate in the preparation of agonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target of interest in neuroscience research . In Organic Synthesis , the molecule features both a Boc-protected amine and a ketone group, making it a useful scaffold for developing new synthetic pathways and for participation in intramolecular cyclization reactions . It also has potential applications in Material Science for creating polymers or other materials with specific functional properties . Mechanism and Handling The tert-butoxycarbonyl (Boc) group is a cornerstone protecting group for amines in synthetic organic chemistry. It functions by converting a nucleophilic amine into a less reactive carbamate, shielding it during subsequent chemical transformations. The Boc group is stable under basic conditions and to catalytic hydrogenation but is cleanly removed with mild acids, such as trifluoroacetic acid (TFA) . This acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). The deprotection mechanism involves protonation of the carbamate oxygen, leading to fragmentation that generates a stabilized tert-butyl cation, carbon dioxide, and the regenerated free amine . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety information, this compound may cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . It is recommended to be stored sealed in a dry environment, preferably in a freezer at -20°C .

Properties

IUPAC Name

tert-butyl N-(2-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCYHPABMXGUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260817-77-3
Record name tert-butyl N-(2-oxocyclobutyl)carbamate
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Preparation Methods

Reductive Amination Approach

  • Procedure:
    A solution of tert-butyl carbamate and 2-oxocyclobutyl ketone (or aldehyde) is stirred in an appropriate solvent such as methanol or dichloromethane. Molecular sieves (3 Å) may be added to remove water and drive the equilibrium toward imine formation. After imine formation at ambient temperature (~20°C), the mixture is cooled (e.g., -10°C to 0°C), and a hydride source such as sodium borohydride (NaBH4) is added portion-wise. The reaction is then stirred for an extended period (e.g., 16 hours) at room temperature to complete reduction.

  • Reaction Workup:
    The solvent is evaporated, and the residue is extracted with ethyl acetate and washed sequentially with aqueous acid (e.g., 0.5 N HCl) and base (e.g., saturated NaHCO3) to remove impurities. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure to yield the carbamate product.

  • Yields and Purity:
    Similar reductive amination reactions with tert-butyl carbamate derivatives have reported yields in the range of 90-92% under optimized conditions.

Parameter Typical Conditions Outcome
Solvent Methanol or dichloromethane Good solubility
Temperature (Stage 1) Ambient (~20°C) Imine formation
Temperature (Stage 2) Cooling to -10 to 0°C during NaBH4 addition Controlled reduction
Reaction Time 16 hours stirring after hydride addition Complete reduction
Reducing Agent Sodium borohydride (NaBH4) Efficient hydride source
Drying Agent Molecular sieve 3 Å Drives imine formation
Yield Up to 92% High yield

Alternative Reducing Agents and Conditions

  • Sodium triacetoxyborohydride (NaHB(OAc)3) in 1,2-dichloroethane with triethylamine has been used for reductive amination of tert-butyl carbamate derivatives, but yields tend to be lower (~23%) and require chromatographic purification.

  • Reaction times typically range from 16 to 24 hours at room temperature.

Research Findings and Optimization

  • Effect of Molecular Sieves:
    Use of molecular sieves (3 Å) during imine formation improves yield by removing water and shifting equilibrium toward the imine intermediate.

  • Temperature Control:
    Cooling during the addition of hydride reagents prevents side reactions and decomposition, improving product purity.

  • Solvent Choice:
    Methanol is commonly used due to good solubility of reactants and compatibility with NaBH4. Dichloromethane is preferred for purification stages.

  • Purification:
    Post-reaction workup involving acid-base extraction and drying over MgSO4 yields carbamate as a colorless oil or solid, often requiring no further purification.

Comparative Table of Preparation Conditions for tert-butyl Carbamate Derivatives (Related Compounds)

Method Reducing Agent Solvent Temperature Reaction Time Yield (%) Notes
Reductive amination NaBH4 Methanol 20°C then -10 to 0°C 16 h 90-92 Molecular sieves used
Reductive amination NaHB(OAc)3 + Et3N 1,2-Dichloroethane 20°C 16 h ~23 Requires chromatography
Direct amination Not specified DMF 100°C (sealed tube) Several h Up to 85 For related cyclohexyl carbamates

Notes on Structural and Chemical Considerations

  • The tert-butyl carbamate group serves as a protecting group for the amine, stabilizing the intermediate and final product during synthesis.

  • The 2-oxocyclobutyl moiety is sensitive to reaction conditions; mild reductive amination avoids ring opening or rearrangement.

  • Characterization of the product typically involves LC-MS, NMR spectroscopy, and TLC to confirm molecular weight, purity, and structure.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-oxocyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-oxocyclobutyl)carbamate has been investigated for its role as a synthetic intermediate in the preparation of pharmaceutical agents. For instance, it has been utilized in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as a precursor that facilitates the formation of more complex structures necessary for pharmacological activity .

Organic Synthesis

The compound serves as a key building block in organic synthesis due to its reactive carbamate functional group. It can undergo various chemical transformations, including:

  • Alkylation reactions : this compound can be alkylated to introduce different substituents, enhancing its utility in synthesizing diverse organic compounds.
  • Deprotection strategies : The tert-butyloxycarbonyl (Boc) group can be selectively removed under mild conditions, allowing for further functionalization .

Case Study: Lacosamide Synthesis

A notable application of this compound is its use in synthesizing lacosamide. The process involves several steps:

  • Formation of a mixed acid anhydride from N-BOC-D-serine.
  • Condensation with benzene methanamine to form the desired carbamate.
  • Further transformations lead to lacosamide .

This synthetic pathway highlights the compound's importance as a precursor in developing therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxocyclobutyl)carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine for further reactions. This mechanism is crucial in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Key Differences

The following table summarizes structurally related carbamates and their distinguishing characteristics:

Compound Name CAS Number Core Structure Substituents/Modifications Key Properties/Applications
tert-Butyl N-(2-oxocyclobutyl)carbamate 1260817-77-3 Cyclobutane 2-oxo, Boc-protected N High ring strain; intermediate in drug synthesis
tert-Butyl N-(3-oxocyclobutyl)carbamate 154748-49-9 Cyclobutane 3-oxo, Boc-protected N Similar strain; positional isomer of 2-oxo
tert-Butyl N-(3-oxocyclopentyl)carbamate 885280-38-6 Cyclopentane 3-oxo, Boc-protected N Reduced strain; broader conformational flexibility
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 Cyclopentane 3-hydroxy, Boc-protected N Chiral center; potential for hydrogen bonding
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate - Cyclohexane Benzimidazolone substituent, Boc-protected N Drug candidate intermediate (e.g., kinase inhibitors)
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 Bicyclo[4.1.0]heptane Azabicyclic core, Boc-protected N Enhanced rigidity; CNS drug scaffolds

Analysis of Structural and Functional Variations

Ring Size and Strain
  • Cyclobutane Derivatives : The 4-membered ring in this compound introduces significant angle strain, increasing reactivity in ring-opening or functionalization reactions compared to larger rings (e.g., cyclopentane or cyclohexane derivatives) .
  • Cyclopentane/Cyclohexane Analogues : Larger rings reduce strain, improving stability but limiting conformational rigidity. For example, tert-butyl N-(3-oxocyclopentyl)carbamate (CAS: 885280-38-6) is more flexible, making it suitable for applications requiring adaptable binding modes .
Substituent Effects
  • Oxo vs. Hydroxy Groups : The ketone in oxo derivatives (e.g., 2-oxocyclobutyl) enables nucleophilic additions or reductions, while hydroxy groups (e.g., 3-hydroxycyclopentyl) participate in hydrogen bonding or serve as sites for further derivatization (e.g., phosphorylation) .
  • Bicyclic Systems : Azabicyclo[4.1.0]heptane derivatives (e.g., CAS: 880545-32-4) exhibit enhanced rigidity, favoring selective interactions with biological targets such as GPCRs or ion channels .
Stereochemical Considerations

    Biological Activity

    Tert-butyl N-(2-oxocyclobutyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its biological profile.

    Chemical Structure and Properties

    The chemical formula for this compound is C10H17NO3C_{10}H_{17}NO_3. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutane derivative with a ketone functional group. The compound's structural attributes contribute to its pharmacological properties.

    PropertyValue
    Molecular Weight199.25 g/mol
    Boiling PointNot available
    Log P (octanol-water partition coefficient)1.63
    H-bond donors1
    H-bond acceptors3
    GI absorptionHigh

    Synthesis

    The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable cyclobutanone derivative under controlled conditions. The process may include the use of coupling agents and solvents like dichloromethane (DCM) to facilitate the formation of the desired product .

    Antibacterial Activity

    Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that modifications in the structure can enhance or diminish antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus .

    Cytotoxicity

    A critical aspect of evaluating the biological activity of this compound is its cytotoxicity profile. Preliminary assessments using human liver cell lines (HepG2) have demonstrated varying levels of cytotoxic effects, which are crucial for determining therapeutic viability. For instance, certain derivatives exhibited cytotoxicity at concentrations above 100 µM .

    Structure-Activity Relationships (SAR)

    The structure-activity relationship studies reveal that specific structural features significantly influence the biological activity of this compound. Key findings include:

    • Lipophilicity : The presence of a bulky lipophilic tail enhances membrane permeability, which is essential for effective antibacterial action.
    • Electrophilic Warhead : The reactivity of the carbamate moiety plays a pivotal role in enzyme inhibition mechanisms.
    • Cationic Side Chains : Incorporating cationic groups has been shown to improve antimicrobial potency while potentially increasing cytotoxicity .

    Case Studies and Research Findings

    Several studies have highlighted the biological efficacy of related compounds:

    • Inhibition Studies : A study demonstrated that derivatives with β-lactone rings showed promising inhibitory activity against specific enzymes involved in bacterial resistance mechanisms, suggesting that similar modifications could enhance the activity of this compound .
    • Pharmacological Assessment : In vivo studies indicated that certain derivatives could effectively reduce bacterial load in infected models, showcasing their potential as therapeutic agents .
    • Toxicity Profiles : Investigations into hemolytic effects revealed that while some derivatives maintained antibacterial efficacy, they also posed risks for hemolysis at higher concentrations, necessitating careful optimization for clinical applications .

    Q & A

    Q. What are the common synthetic routes for tert-butyl N-(2-oxocyclobutyl)carbamate, and how do reaction conditions influence yield?

    Methodological Answer: The synthesis typically involves carbamate formation via reaction of 2-oxocyclobutylamine with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF/DCM). Key variables include:

    • Temperature : Reactions at 0–25°C minimize side reactions like oxidation of the cyclobutane ring .
    • Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine, while DCM improves solubility of intermediates .
    • Purification : Column chromatography (silica gel, hexane/EtOAc) is standard, but crystallization may improve purity for stereochemically sensitive derivatives .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR :
      • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. The cyclobutane ring protons show splitting patterns (e.g., AB systems) due to ring strain .
      • ¹³C NMR : The carbonyl carbons (C=O of carbamate and ketone) resonate at δ 155–165 ppm and δ 205–210 ppm, respectively .
    • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) confirm functional groups .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns revealing loss of the tert-butyl group (-56 Da) .

    Advanced Research Questions

    Q. How can researchers resolve data contradictions in stereochemical outcomes during functionalization of the cyclobutane ring?

    Methodological Answer: Contradictions arise from competing reaction pathways (e.g., axial vs. equatorial attack on the strained cyclobutane). Strategies include:

    • Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution to isolate enantiomers. notes that stereochemical variants of similar carbamates exhibit distinct biological interactions .
    • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to rationalize stereoselectivity. For example, eclipsing strain in the cyclobutane ring may favor axial attack in SN2 reactions .
    • X-ray Crystallography : Resolve ambiguities in diastereomer ratios by determining crystal structures of intermediates .

    Q. What methodological approaches are used to study interactions between this compound and biological targets?

    Methodological Answer:

    • Enzyme Inhibition Assays :
      • Kinetic Analysis : Monitor IC₅₀ values via fluorogenic substrates (e.g., for proteases). The ketone group may act as a Michael acceptor, forming covalent adducts with catalytic cysteine residues .
      • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites. The cyclobutane ring’s rigidity often enhances binding entropy .
    • Cellular Uptake Studies :
      • LC-MS/MS Quantification : Track intracellular concentrations in HEK293 cells. The tert-butyl group may improve membrane permeability compared to unsubstituted carbamates .

    Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

    Methodological Answer:

    • pH Stability :
      • Acidic Conditions (pH < 3) : Rapid hydrolysis of the carbamate group to yield 2-oxocyclobutylamine and CO₂. Use buffered solutions (pH 6–8) for long-term storage .
      • Basic Conditions (pH > 10) : Degradation via nucleophilic attack on the carbonyl carbon, forming tert-butanol and urea derivatives .
    • Thermal Stability :
      • TGA/DSC Analysis : Decomposition onset at ~150°C. For reactions above 100°C, inert atmospheres (N₂/Ar) prevent oxidation of the cyclobutane ring .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    tert-butyl N-(2-oxocyclobutyl)carbamate
    Reactant of Route 2
    tert-butyl N-(2-oxocyclobutyl)carbamate

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